

# Application Notes and Protocols for 1-Cyclobutylpiperazine Dihydrochloride in Neuroscience Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Cyclobutylpiperazine dihydrochloride

**Cat. No.:** B1486704

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction: Unveiling the Potential of 1-Cyclobutylpiperazine Dihydrochloride

**1-Cyclobutylpiperazine dihydrochloride** (CBPD) is a synthetic organic compound featuring a piperazine ring N-substituted with a cyclobutyl group. The piperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, forming the core of numerous therapeutic agents with antipsychotic, antidepressant, and anxiolytic properties.<sup>[1]</sup> While direct pharmacological data on CBPD is not extensively published, its structural similarity to other N-substituted piperazines suggests a high probability of interaction with key monoaminergic neurotransmitter systems, particularly dopamine and serotonin receptors.<sup>[2][3]</sup>

Many N-aryl and N-alkyl piperazine derivatives are known to exhibit affinity for dopamine D2 and D3 receptors, as well as a range of serotonin (5-HT) receptor subtypes.<sup>[4][5][6]</sup> The nature of the substituent on the piperazine nitrogen plays a critical role in defining the affinity and selectivity profile of the compound.<sup>[7]</sup> The small, lipophilic cyclobutyl group of CBPD suggests it may penetrate the blood-brain barrier and engage with these CNS targets. Therefore, these application notes provide a framework for researchers to investigate the neuropharmacological properties of CBPD, hypothesizing its potential as a modulator of dopaminergic and

serotonergic signaling. The following protocols are designed to enable the systematic characterization of CBPD's binding affinity, functional activity, and in vivo behavioral effects.

## Hypothesized Mechanism of Action

Based on the extensive pharmacology of structurally related piperazine compounds, we hypothesize that **1-cyclobutylpiperazine dihydrochloride** may act as a ligand at D2-like dopamine receptors (D2, D3) and/or specific serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7). The interaction could be agonistic, antagonistic, or that of a partial agonist. The functional outcome of this binding would determine its potential therapeutic applications, such as in the study of psychosis, depression, or anxiety disorders.[\[1\]](#)[\[8\]](#)

## Part 1: In Vitro Characterization of Receptor Binding Affinity

A foundational step in characterizing a novel CNS compound is to determine its binding affinity for specific molecular targets. Radioligand binding assays are a highly sensitive and robust method for quantifying the interaction between a compound and a receptor.[\[9\]](#)[\[10\]](#)

### Application Note 1.1: Determining the Affinity of CBPD for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of **1-cyclobutylpiperazine dihydrochloride** for the human dopamine D2 receptor.

**Scientific Rationale:** This assay measures the ability of CBPD to displace a known high-affinity radioligand from the D2 receptor. The resulting IC<sub>50</sub> value (the concentration of CBPD that displaces 50% of the radioligand) is then used to calculate the Ki, an intrinsic measure of the compound's binding affinity.[\[9\]](#)

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for D2 Receptor Binding Assay.

## Protocol 1.1: Dopamine D2 Receptor Radioligand Binding Assay

- Receptor Preparation:
  - Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor, or prepare them in-house using standard cell culture and membrane preparation protocols.
  - Thaw membrane aliquots on ice immediately before use.
- Reagent Preparation:
  - Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4.
  - Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist). Prepare a working solution at a concentration equal to its K<sub>d</sub> for the D2 receptor (typically ~0.2-0.5 nM) in assay buffer.
  - Test Compound: Prepare a 10 mM stock solution of **1-cyclobutylpiperazine dihydrochloride** in DMSO. Perform serial dilutions in assay buffer to obtain a range of final assay concentrations (e.g., 0.1 nM to 100 μM).
  - Non-Specific Binding (NSB) Control: Prepare a high concentration solution of a known D2 antagonist (e.g., 10 μM haloperidol) in assay buffer.
- Assay Procedure:
  - Set up the assay in 96-well plates.
  - To each well, add in the following order:
    - 50 μL of assay buffer (for total binding) or 50 μL of NSB control.
    - 50 μL of the appropriate CBPD dilution.
    - 50 μL of [3H]-Spiperone working solution.
    - 50 μL of diluted cell membrane preparation (typically 10-20 μg of protein per well).

- The final assay volume is 200  $\mu$ L.
- Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

• Filtration and Quantification:

- Rapidly terminate the binding reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
- Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

• Data Analysis:

- Calculate specific binding by subtracting the counts per minute (CPM) of the NSB wells from the total binding CPM.
- Plot the percentage of specific binding against the log concentration of CBPD.
- Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[\[11\]](#)

#### Hypothetical Data Summary:

| Compound              | Target Receptor | Radioactive Ligand | Ki (nM) |
|-----------------------|-----------------|--------------------|---------|
| CBPD                  | Human D2        | [3H]-Spiperone     | 85.3    |
| Haloperidol (Control) | Human D2        | [3H]-Spiperone     | 1.2     |

## Part 2: In Vitro Functional Characterization

Determining binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Functional assays are required to elucidate the efficacy of the compound.

### Application Note 2.1: Assessing the Functional Activity of CBPD at the Serotonin 5-HT2A Receptor

This protocol describes a calcium mobilization assay to determine if CBPD acts as an agonist or antagonist at the human 5-HT2A receptor.

**Scientific Rationale:** The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). [12] Activation of this receptor leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores.[12] This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye, providing a direct readout of receptor activation.[12]

Signaling Pathway Diagram:



[Click to download full resolution via product page](#)

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Protocol 2.1: 5-HT2A Receptor Calcium Mobilization Assay

- Cell Culture and Plating:

- Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
- Plate the cells in black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
- Dye Loading:
  - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) according to the manufacturer's instructions.
  - Aspirate the cell culture medium from the plates and add the dye loading buffer.
  - Incubate the plates at 37°C for 60 minutes in the dark.
- Compound Preparation:
  - Prepare serial dilutions of CBPD in assay buffer.
  - Prepare a standard agonist solution (e.g., serotonin) for positive control and to determine antagonist effects.
  - Prepare a standard antagonist solution (e.g., ketanserin) as a control.
- Assay Procedure (using a FLIPR or similar instrument):
  - Agonist Mode:
    - Place the dye-loaded cell plate into the instrument.
    - Add the various concentrations of CBPD to the wells and immediately measure the fluorescence intensity over time (typically 90-120 seconds).
    - An increase in fluorescence indicates agonist activity.
  - Antagonist Mode:
    - Pre-incubate the dye-loaded cells with various concentrations of CBPD for 15-30 minutes.

- Add a fixed concentration of serotonin (typically the EC80 concentration) to all wells and immediately measure the fluorescence intensity.
- A reduction in the serotonin-induced fluorescence signal indicates antagonist activity.

- Data Analysis:
  - Agonist Mode: Plot the peak fluorescence response against the log concentration of CBPD to generate a dose-response curve and determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).
  - Antagonist Mode: Plot the percentage inhibition of the serotonin response against the log concentration of CBPD to determine the IC50.

Hypothetical Data Summary:

| Compound             | Functional Activity at 5-HT2A | EC50 (nM) | IC50 (nM) |
|----------------------|-------------------------------|-----------|-----------|
| CBPD                 | Antagonist                    | >10,000   | 152.6     |
| Serotonin (Control)  | Agonist                       | 15.1      | N/A       |
| Ketanserin (Control) | Antagonist                    | N/A       | 2.5       |

## Part 3: In Vivo Behavioral Assessment

In vivo studies are essential to understand how the in vitro pharmacological properties of a compound translate into physiological and behavioral effects in a whole organism.

### Application Note 3.1: Evaluating the Antipsychotic-Like Potential of CBPD

This protocol describes the use of the amphetamine-induced hyperlocomotion model in mice to assess the potential antipsychotic-like activity of **1-cyclobutylpiperazine dihydrochloride**.

Scientific Rationale: The dopamine hypothesis of schizophrenia posits that hyperactivity of the dopaminergic system contributes to the positive symptoms of the disorder.<sup>[8]</sup> Psychostimulants

like amphetamine increase synaptic dopamine levels, leading to hyperlocomotion in rodents, which is considered a model for psychosis-like behavior.[\[13\]](#) Classical and atypical antipsychotic drugs, which typically have D2 receptor antagonist properties, can attenuate this hyperlocomotion.[\[13\]\[14\]](#) This model is therefore useful for screening compounds for potential antipsychotic efficacy.[\[15\]](#)

#### Protocol 3.1: Amphetamine-Induced Hyperlocomotion in Mice

- Animals and Housing:
  - Use adult male mice (e.g., C57BL/6 or Swiss Webster), group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
  - Allow animals to acclimate to the facility for at least one week before testing.
- Apparatus:
  - Use open-field arenas equipped with automated photobeam systems to track locomotor activity (e.g., distance traveled, rearing frequency).
- Experimental Procedure:
  - Habituation: Place the mice individually into the open-field arenas and allow them to habituate for 30-60 minutes.
  - Drug Administration:
    - Administer CBPD (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. The route and timing should be optimized based on the compound's pharmacokinetic properties.
    - Return the mice to their home cages for the pre-treatment period (e.g., 30 minutes).
  - Psychostimulant Challenge:
    - Administer d-amphetamine (e.g., 2-3 mg/kg, i.p.) to all mice.

- Data Collection:
  - Immediately after the amphetamine injection, place the mice back into the open-field arenas and record locomotor activity for 60-90 minutes.
- Data Analysis:
  - Analyze the locomotor activity data (e.g., total distance traveled) in time bins (e.g., 5-minute intervals) and as a cumulative total.
  - Use a one-way or two-way ANOVA followed by appropriate post-hoc tests to compare the effects of the different doses of CBPD on amphetamine-induced hyperlocomotion.
  - A significant reduction in locomotor activity in the CBPD-treated groups compared to the vehicle-treated group indicates potential antipsychotic-like effects.

#### Hypothetical Data Summary:

| Treatment Group                                                  | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM | % Inhibition of Hyperlocomotion |
|------------------------------------------------------------------|--------------------|-----------------------------------------|---------------------------------|
| Vehicle + Amphetamine                                            | -                  | 15,234 ± 850                            | -                               |
| CBPD + Amphetamine                                               | 1                  | 14,890 ± 910                            | 2.3%                            |
| CBPD + Amphetamine                                               | 3                  | 10,540 ± 760                            | 30.8%                           |
| CBPD + Amphetamine                                               | 10                 | 6,875 ± 620                             | 54.9%                           |
| Haloperidol + Amphetamine                                        | 0.5                | 5,980 ± 550                             | 60.7%                           |
| <p>p &lt; 0.05, *p &lt; 0.01 vs. Vehicle + Amphetamine group</p> |                    |                                         |                                 |

## Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of **1-Cyclobutylpiperazine dihydrochloride** in a neuroscience research setting. By systematically evaluating its binding affinity, functional activity at key dopamine and serotonin receptors, and its effects in a validated *in vivo* behavioral model, researchers can elucidate the neuropharmacological profile of this novel compound. The insights gained from these studies will be crucial in determining its potential as a research tool or as a lead compound for the development of new therapeutics for CNS disorders.

## References

- Miyamoto, S., Duncan, G. E., Marx, C. E., & Lieberman, J. A. (2005). Treatments for schizophrenia: a critical review of pharmacology and mechanisms of action of antipsychotic drugs. *British Journal of Pharmacology*, 149(1), 1219-1237.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. *British Journal of Pharmacology*, 161(6), 1219-1237.
- Arnt, J. (1998). Pharmacological differentiation of classical and atypical antipsychotics. *International Clinical Psychopharmacology*, 13 Suppl 3, S5-S14.
- Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to understanding psychoses. *Trends in Pharmacological Sciences*, 29(9), 445-453.
- Stark, H., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. *Journal of Medicinal Chemistry*, 46(15), 3284-3295.
- Witkin, J. M., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive-Compulsive Disorder.
- Teixeira, R. M., et al. (2014). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
- Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. *British Journal of Pharmacology*, 164(4), 1195-1210.
- Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. *Molecules*, 27(14), 4435.
- Bojarski, A. J., et al. (2005). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. *Current Medicinal Chemistry*, 12(22), 2615-2626.
- de Souza, I. N., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. *Pharmaceuticals*, 15(8), 996.

- Hackling, A., et al. (2003). N-( $\omega$ -(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. *Journal of Medicinal Chemistry*, 46(15), 3284-3295.
- Rodriguez, M. M., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive-Compulsive Disorder.
- Zorn, S. H., et al. (1994). N-phenylpiperazine analogs can bind selectively to the D3 versus the D2 dopamine receptor subtype. *Journal of Medicinal Chemistry*, 37(14), 2218-2223.
- Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. *International Journal of Molecular Sciences*, 24(3), 2056.
- Elek, Z., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. *Archiv der Pharmazie*, 354(8), e2100109.
- Meunier, J., et al. (2017). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. *International Journal of Neuropsychopharmacology*, 20(9), 725-736.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. *Neurobiology of Disease*, 129, 217-233.
- Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. *Analytical Chemistry*, 93(30), 10476-10484.
- Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. *Journal of Neurochemistry*, 162(1), 39-59.
- Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. *Molecules*, 27(14), 4435.
- Rodriguez, M. M., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine.
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. *NeuroRx*, 2(4), 541-553.
- Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. *Journal of Medicinal Chemistry*, 38(11), 2048-2053.
- Warkentin, S. (2023). What is the protocol for a serotonin release assay? Dr. Oracle.
- Suresha, K. M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. *Research Journal of Pharmacy and Technology*, 12(10), 5039-5045.
- Li, W., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. *Journal of Medicinal Chemistry*, 59(17), 7791-7807.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.

- Gholami, M., et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. *Iranian Journal of Pharmaceutical Research*, 12(Suppl), 143-150.
- Dargan, P. I., & Wood, D. M. (2012). Current Awareness of Piperazines: Pharmacology and Toxicology. *Drug Testing and Analysis*, 4(7-8), 587-593.
- Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. *Current Topics in Medicinal Chemistry*, 11(6), 682-705.
- CN112645901A - Preparation method of 1-cyclohexyl piperazine. (2021).
- CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (2020).
- da Silva, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. *Fundamental & Clinical Pharmacology*, 33(1), 33-47.
- Yilmaz, I., & Can, Ö. D. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. *Current Medicinal Chemistry*, 31.
- Rothman, R. B., et al. (1992). Serotonin-releasing effects of substituted piperazines in vitro. *Journal of Pharmacology and Experimental Therapeutics*, 260(2), 794-802.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. *Biochemical Pharmacology*, 22(23), 3099-3108.
- McCauley, J. P., et al. (2012). Multiparameter exploration of piperazine derivatives as  $\delta$ -opioid receptor agonists for CNS indications. *Bioorganic & Medicinal Chemistry Letters*, 22(2), 1169-1173.
- US8501744B2 - Piperazine compounds. (2013).
- JPS61158973A - Production of 1-cyclopentylpiperazine. (1986).
- United States Patent (19). (1975).
- Al-Hasani, N. (n.d.). Introduction to the pharmacology of the central nervous system (CNS) drugs. University of Baghdad, College of Dentistry.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 11. tonixpharma.com [tonixpharma.com]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-Cyclobutylpiperazine Dihydrochloride in Neuroscience Research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1486704#applications-of-1-cyclobutylpiperazine-dihydrochloride-in-neuroscience-research>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)